(3S,4S)-4-Aminochroman-3-OL

Description

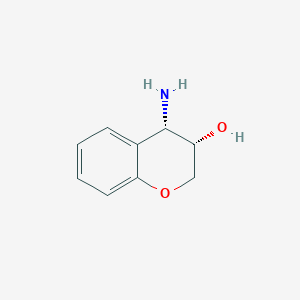

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-amino-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-4,7,9,11H,5,10H2/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPRWKWUBCZNJO-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C2O1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433099 | |

| Record name | 4(S)-Aminochroman-3(S)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58810-67-6 | |

| Record name | 4(S)-Aminochroman-3(S)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Enantiopurity Assessment in Aminochroman Synthesis

Principles of Asymmetric Induction and Chiral Recognition in Reaction Design

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another during a chemical reaction. This is achieved by introducing a chiral element into the reaction environment, which influences the transition states leading to the different stereoisomeric products. Chiral recognition refers to the ability of a chiral molecule or entity to interact differently with the enantiomers of another chiral compound. researchgate.net

In the context of synthesizing 1,2-amino alcohols such as (3S,4S)-4-Aminochroman-3-OL, these principles are fundamental. nih.govnih.gov The key is to create diastereomerically different transition states that have different energy levels. The reaction will preferentially proceed through the lower-energy transition state, leading to the formation of one stereoisomer in excess.

The main strategies for achieving this involve:

Substrate Control: Utilizing existing stereocenters within the starting material to direct the formation of new stereocenters.

Auxiliary Control: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective reaction. wikipedia.org

Reagent Control: Using a chiral reagent to effect a transformation.

Catalyst Control: Employing a chiral catalyst that interacts with the substrate to create a chiral environment for the reaction.

These strategies rely on well-understood steric and electronic interactions. For example, a bulky group on a chiral catalyst can block one face of a prochiral substrate, forcing an incoming reagent to attack from the opposite, less hindered face. This selective approach is essential for the efficient synthesis of single-enantiomer compounds. wikipedia.org

Diastereoselective and Enantioselective Synthesis Techniques Applied to Aminochromanols

A variety of sophisticated techniques have been developed to synthesize specific stereoisomers of aminochromanols, leveraging the principles of asymmetric induction. These methods can be broadly categorized based on the source of the chirality that directs the reaction.

The chiral pool refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, such as carbohydrates and amino acids. chemistry-chemists.com These molecules serve as versatile starting materials in which the existing, well-defined stereocenters are used to control the stereochemistry of the final product. chemistry-chemists.comresearchgate.net

Carbohydrates, with their abundance of stereogenic centers and functional groups, are particularly useful. researchgate.netuniversiteitleiden.nl A synthetic route might involve using a sugar derivative where the stereochemistry at specific carbons dictates the formation of the new stereocenters in the chroman ring system. researchgate.net The inherent rigidity and defined conformation of the sugar's cyclic structure provide an excellent template for transferring chiral information. chemistry-chemists.com This approach has proven effective for synthesizing a wide range of complex, enantiomerically pure molecules. universiteitleiden.nl

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This method is powerful because a single, reliable auxiliary can be used to synthesize a wide variety of chiral compounds.

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly in aldol (B89426) and alkylation reactions. wikipedia.orgnih.gov In a typical application for a molecule like an aminochromanol, an achiral precursor would be covalently bonded to the Evans auxiliary. The bulky substituents on the auxiliary then sterically hinder one face of the molecule, directing electrophilic attack to the opposite face with high diastereoselectivity. wikipedia.orgscielo.org.mx Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product. researchgate.netsantiago-lab.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions | Key Features |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations, Conjugate additions | High diastereoselectivity, predictable stereochemical outcome, reliable removal. wikipedia.orgnih.gov |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, Alkylations, Aldol reactions | Highly crystalline derivatives aid in purification; effective in a range of reactions. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of enolates | Forms a stable chelated intermediate, providing high stereocontrol; easily removed. wikipedia.org |

| SAMP/RAMP Hydrazines | Asymmetric alkylation of ketones and aldehydes | Reliable for creating chiral centers α to a carbonyl group; both enantiomers are accessible. |

In substrate-controlled reactions, the stereochemical outcome is dictated by the inherent structural and conformational features of the substrate itself. Existing chiral centers, steric hindrance, or the propensity to form specific cyclic intermediates can all influence the direction of attack by a reagent.

For the synthesis of substituted chromans, the conformation of the dihydropyran ring plays a crucial role. nih.gov The ring typically adopts a half-chair conformation, and bulky substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. nih.gov During a reaction, such as the reduction of a chromanone or the opening of an epoxide, reagents will preferentially approach from the less sterically hindered face of the molecule, leading to a specific diastereomer. This control, arising from the molecule's own geometry, is a powerful tool for establishing the relative stereochemistry between adjacent stereocenters, such as the C3 hydroxyl and C4 amino groups in the target molecule.

Catalytic enantioselective synthesis is a highly efficient method for producing chiral compounds. In this approach, a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. wikipedia.org Asymmetric hydrogenation and asymmetric transfer hydrogenation are particularly powerful techniques for the synthesis of chiral amino alcohols and their derivatives. nih.govacs.orgnih.gov

The synthesis of this compound can be envisioned via the asymmetric hydrogenation of a suitable precursor, such as a 3-hydroxy-4-iminochroman or an enamine derivative. researchgate.netbohrium.com Chiral transition-metal complexes, often based on iridium, rhodium, or ruthenium with chiral phosphine ligands (like BINAP), are highly effective for this transformation. acs.orgrsc.orgharvard.edu The catalyst and substrate form a diastereomeric complex, and hydrogen is delivered selectively to one face of the double bond, establishing the two adjacent stereocenters with high enantioselectivity. wikipedia.orgnih.gov This method is highly attractive due to its high atom economy and the ability to produce products with very high enantiomeric excess (ee). nih.gov

Table 2: Examples of Catalytic Asymmetric Hydrogenation Systems

| Catalyst System | Substrate Type | Typical Product | Enantioselectivity |

|---|---|---|---|

| Ru-BINAP Complexes | β-Keto esters, α-Amino ketones | Chiral β-hydroxy esters, Chiral 1,2-amino alcohols | Often >95% ee nih.govharvard.edu |

| Ir-f-amphox Complexes | α-Amino ketones | Chiral 1,2-amino alcohols | Up to >99% ee rsc.org |

| Rh-Diphosphine Complexes | Enamides, Imines | Chiral amines | High ee values reported researchgate.net |

| Ru-Diamine Complexes | Unprotected α-amino ketones | Chiral 1,2-amino alcohols | Up to >99% ee nih.govacs.org |

Advanced Analytical Methods for Chiral Purity Determination and Stereochemical Assignment

Once a chiral synthesis is complete, it is crucial to determine its success in terms of both enantiomeric purity and the absolute configuration of the product. Several advanced analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining the enantiomeric purity of a compound. yakhak.orgmdpi.com The technique uses a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface. sigmaaldrich.comscas.co.jp As the racemic or enantiomerically enriched mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times. sigmaaldrich.com This allows for their separation and quantification, providing a precise measure of the enantiomeric excess (ee). yakhak.orgmdpi.com Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral molecules, including amino alcohols. yakhak.orgsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. However, NMR can be used for chiral analysis by employing a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). wikipedia.orgnih.gov The chiral compound of unknown purity is reacted with both the (R) and (S) enantiomers of Mosher's acid to form a mixture of diastereomeric esters or amides. wikipedia.orgacs.org These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum. nih.gov By comparing the spectra of the two diastereomeric products, the absolute configuration of the original alcohol or amine can be assigned, and the enantiomeric purity can be determined by integrating the corresponding signals. nih.govresearchgate.net

Influence of Stereoisomerism on Molecular Recognition and Biological Interactions

The spatial orientation of functional groups in a molecule dictates how it interacts with chiral biological macromolecules such as receptors and enzymes. Even subtle differences in the stereochemistry of a compound can lead to significant variations in its pharmacological profile, including its binding affinity, efficacy, and mechanism of action. Stereoisomers of a drug can exhibit different physiological effects, with one isomer being therapeutically active while another may be inactive or even produce undesirable side effects.

A compelling example of the profound impact of stereoisomerism on biological interactions is observed with the beta-blocker Nebivolol. researchgate.netnih.govbohrium.comresearchgate.netnih.gov Nebivolol is a racemic mixture composed of equal amounts of two enantiomers: the (S,R,R,R)- or d-Nebivolol, and the (R,S,S,S)- or l-Nebivolol. researchgate.netnih.gov These stereoisomers, despite having the same chemical formula and connectivity of atoms, display markedly different pharmacological activities. researchgate.netnih.gov

The (S,R,R,R)-enantiomer is a potent and highly selective β1-adrenergic receptor antagonist. nih.govnih.gov This selectivity is crucial for its therapeutic effect in treating hypertension. researchgate.net In contrast, the (R,S,S,S)-enantiomer exhibits a significantly lower affinity for the β1-adrenergic receptor, being approximately 175 times less potent. nih.gov However, the (R,S,S,S)-enantiomer is primarily responsible for another key therapeutic effect of Nebivolol: the potentiation of nitric oxide (NO) release, which leads to vasodilation. nih.govnih.gov This effect is mediated through agonism at β3-adrenergic receptors. researchgate.netmedcraveonline.com

The data below illustrates the differential receptor binding affinities of Nebivolol's stereoisomers.

Receptor Binding Affinity of Nebivolol Stereoisomers

| Compound | β1-Adrenergic Receptor Affinity (Ki, nM) | Reference |

|---|---|---|

| (S,R,R,R)-Nebivolol | 0.9 | nih.gov |

| (R,S,S,S)-Nebivolol | 157.5 (calculated based on 175x lower affinity) | nih.gov |

| Racemic Nebivolol | 0.9 | nih.gov |

The following table summarizes the distinct pharmacological effects of the Nebivolol stereoisomers.

Pharmacological Profile of Nebivolol Stereoisomers

| Stereoisomer | Primary Pharmacological Effect | Mechanism of Action | Reference |

|---|---|---|---|

| (S,R,R,R)-Nebivolol (d-Nebivolol) | β1-Adrenergic Receptor Blockade | Selective antagonist at β1-adrenergic receptors | nih.govnih.gov |

| (R,S,S,S)-Nebivolol (l-Nebivolol) | Nitric Oxide (NO) Potentiation / Vasodilation | Agonist at β3-adrenergic receptors, stimulating endothelial NO synthase (eNOS) | nih.govnih.gov |

Role As a Chiral Building Block and Privileged Scaffold in Contemporary Organic and Medicinal Chemistry

The Chroman Core as a Versatile Synthetic Intermediate and Structural Motif

The chroman scaffold is a bicyclic ether that is prevalent in a wide array of bioactive natural products. Its widespread occurrence has led to its designation as a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly versatile starting points for drug design.

The biological selectivity of molecules containing the chroman core is often dictated by the nature, substitution pattern, and, crucially, the stereochemistry of the groups attached to this central scaffold. nih.gov Consequently, the development of synthetic methods to control the stereochemistry of substituents on the chroman ring is of significant interest to chemists. nih.gov The chroman framework is not only a component of natural products but also serves as a versatile intermediate for the synthesis of a variety of heterocyclic systems, including chromenes, chromones, and coumarins, which themselves exhibit a broad spectrum of biological activities. mdpi.com

(3S,4S)-4-Aminochroman-3-OL in the Rational Design and Construction of Complex Bioactive Molecules

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions based on a deep understanding of molecular interactions. nih.govscilit.com Chiral building blocks, such as this compound, are essential in this process because biological targets are inherently chiral, and their interactions with drug molecules are stereospecific. enamine.net The use of optically pure building blocks allows for the synthesis of single-enantiomer drugs, which can lead to improved potency and reduced side effects. enamine.net

This compound, with its vicinal amino and hydroxyl groups in a fixed cis configuration, is an ideal precursor for synthesizing more complex heterocyclic systems. The amino and alcohol functionalities provide two reactive handles for elaboration, allowing chemists to append new rings and functional groups in a stereocontrolled manner. This makes it a valuable synthon for creating libraries of diverse compounds for biological screening. For example, the functional groups on the chroman ring can be modified to produce derivatives like chroman-4-ones and chromones, which have been investigated as potential β-turn mimetics of the peptide hormone somatostatin and as selective inhibitors of enzymes like Sirt2. gu.se The development of efficient synthetic routes using such building blocks is critical for exploring the chemical space around the chroman scaffold. gu.se

Incorporating conformationally restricted amino acids and scaffolds into peptidomimetics and other bioactive molecules is a key strategy in drug design. nih.gov Rigid structures like this compound reduce the conformational flexibility of a molecule, which can pre-organize it into the correct shape for binding to a biological target, thereby increasing affinity and specificity. This reduction in flexibility can also improve metabolic stability and bioavailability. The synthesis of scaffolds with high rigidity and a fixed arrangement of functional groups is a primary goal in this area. researchgate.net The defined stereochemistry of this compound ensures that substituents are projected into specific regions of space, which is critical for precise interactions within a protein's binding site.

Structure-Activity Relationship (SAR) Studies on Chroman-Based Scaffolds

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.comresearchgate.net By designing and testing a series of related compounds, researchers can identify the key structural features that influence potency, selectivity, and safety, allowing for the progression from an initial "hit" to an optimized lead compound. oncodesign-services.com

SAR studies on various chroman-based scaffolds have provided crucial insights for ligand design. For instance, studies on spirocyclic chromanes with antimalarial activity and chromene scaffolds with antiproliferative activity against cancer cells have helped identify the essential features necessary for their respective biological effects. nih.govnih.gov These studies systematically explore how different substituents on the chroman ring impact activity. For example, in a series of coumarin derivatives, SAR analysis demonstrated that O-substitutions were essential for antifungal activity and that the size of the substituent group was directly related to fungicidal efficacy. mdpi.com Such findings guide medicinal chemists in making targeted modifications to enhance a compound's desired properties. oncodesign-services.comnih.gov

Table 1: Representative SAR Findings for Chroman-Based Scaffolds This table provides illustrative examples of how structural modifications on the general chroman scaffold can influence biological activity, as determined by various research studies.

| Scaffold Type | Structural Modification | Impact on Biological Activity | Reference |

| Chromene (CXL series) | Modifications to the chromene core | Provided insights into selectivity for multidrug-resistant cancer cells. | nih.gov |

| Spirocyclic chroman-4-one | Extensive structural modifications | Identified essential features for antimalarial activity. | nih.gov |

| 7-Hydroxy-coumarin | Introduction of different O-substituent groups (geranyl, prenyl, allyl) | Showed a clear relationship between the size of the group and fungicidal activity. | mdpi.com |

| Benzopyran based triarylethylenes | Synthesis of conformationally restricted derivatives | Resulted in significant growth inhibition of both ER+ and ER- breast cancer cells. | researchgate.net |

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its interaction with biological targets. For the chroman scaffold, the dihydropyran ring can adopt different conformations, such as a half-chair or twist-boat, which influences the spatial orientation of its substituents. nih.gov The relative stereochemistry of substituents, for example, a cis or trans relationship between groups at the C2 and C4 positions, can be controlled by the choice of synthetic reagents. nih.gov This stereochemical control is vital because different diastereomers of a drug can have vastly different biological activities. For instance, the stereochemistry of myristinin flavonoids, which contain a chroman core, was shown to affect their bioactivities, with one stereoisomer being a more potent polymerase β-inhibitor and another being a more potent COX-2 inhibitor. nih.gov This highlights how the precise stereochemical arrangement, as seen in this compound, is a determining factor in molecular recognition and biological function.

Exploration of Biological Activities and Mechanistic Insights: in Vitro and Computational Studies

Enzyme Inhibition Studies Utilizing Aminochroman Scaffolds (e.g., BACE1, Tdp1, Cholinesterases)

The structural characteristics of aminochroman derivatives make them promising candidates for the inhibition of various enzymes implicated in disease pathogenesis. Research into analogous heterocyclic compounds has provided a foundation for understanding how these scaffolds might interact with key enzymatic targets.

Identification of Inhibitory Potency through Biochemical Assays (e.g., IC50 values)

Biochemical assays are fundamental in determining the inhibitory potency of compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. While specific IC50 values for (3S,4S)-4-Aminochroman-3-OL are not extensively reported in publicly available literature, studies on related chroman and aminochalcone derivatives provide insights into their potential as enzyme inhibitors.

For instance, in the context of Alzheimer's disease, β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target. Aminochalcone derivatives have been investigated for their ability to inhibit BACE1, with some parent compounds showing IC50 values in the micromolar range. researchgate.net Specifically, certain 3,4-dihydroxy substituted aminochalcones have demonstrated greater potency, highlighting the influence of substitution patterns on inhibitory activity. researchgate.net

Similarly, Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair, is a target in cancer therapy. While direct studies on this compound are lacking, other heterocyclic scaffolds have been explored. For example, certain benzophenanthridine derivatives have been identified as potent Tdp1 inhibitors, with IC50 values in the low micromolar range. nih.gov The most potent of these, compound 14 , exhibited an IC50 of 1.7 ± 0.24 μM. nih.gov This suggests that nitrogen-containing heterocyclic structures can effectively inhibit Tdp1.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are well-established targets for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com A wide array of natural and synthetic compounds bearing heterocyclic motifs have been shown to inhibit these enzymes. mdpi.com While specific data for this compound is unavailable, the broader class of chromone (B188151) and chroman-4-one derivatives has been evaluated against other enzymes like sirtuin 2 (SIRT2), with some compounds showing IC50 values in the low micromolar range. nih.govacs.orgnih.gov

Table 1: Examples of Inhibitory Activities of Related Heterocyclic Compounds

| Compound Class | Target Enzyme | Reported IC50 Values |

|---|---|---|

| Aminochalcone derivatives | BACE1 | Micromolar range researchgate.net |

| Benzophenanthridine derivatives | Tdp1 | 1.7 - 6.4 μM nih.gov |

This table presents data for structurally related compounds to infer the potential activity of aminochroman scaffolds.

Mechanistic Investigations of Enzyme-Ligand Binding and Inhibition

Understanding the mechanism of inhibition is crucial for the development of effective therapeutic agents. Kinetic studies and structural biology techniques can elucidate how a ligand binds to an enzyme and affects its catalytic activity. For cholinesterases, inhibitors can interact with the catalytic active site or a peripheral anionic site, leading to different modes of inhibition (competitive, non-competitive, or mixed-type). mdpi.com

While mechanistic data for this compound is not available, studies on other inhibitors provide a framework for potential mechanisms. For example, some inhibitors of butyrylcholinesterase have been shown to bind to both the active and peripheral sites of the enzyme. khanacademy.org The binding of inhibitors to BACE1 is often characterized by interactions with the catalytic dyad residues, Asp32 and Asp228. nih.govmdpi.com The development of BACE1 inhibitors has focused on designing molecules that can effectively interact with the S1, S3, and S2' pockets of the enzyme's active site. mdpi.com

Receptor Binding and Modulation Investigations (excluding in vivo or clinical data)

In vitro receptor binding assays are essential for characterizing the affinity and selectivity of a compound for a particular receptor. These assays typically involve competitive binding experiments where the test compound displaces a radiolabeled ligand of known affinity. researchgate.net

While specific receptor binding data for this compound is not readily found in scientific literature, the chroman scaffold is present in molecules with known receptor interactions. The principles of these assays would be directly applicable to determine the receptor binding profile of aminochroman derivatives. Such studies would be crucial in identifying potential new therapeutic applications and understanding off-target effects.

Role of Aminochroman Derivatives in Modulating Cellular Signaling Pathways (general, non-clinical focus)

Cellular signaling pathways are complex networks that govern cellular processes such as proliferation, differentiation, and apoptosis. khanacademy.orgyoutube.com Dysregulation of these pathways is a hallmark of many diseases, including cancer. frontiersin.orgnih.gov Natural products and their derivatives are known to modulate various signaling pathways, including NF-κB, MAPK, Wnt, and PI3K/Akt. frontiersin.orgnih.gov

The potential for aminochroman derivatives to modulate these pathways is an area of significant interest. Given the structural similarities to other bioactive heterocyclic compounds, it is plausible that aminochromans could influence key signaling cascades. For example, many natural compounds exert their effects by inducing or inhibiting specific pathways that control cell fate. frontiersin.org In vitro studies using cell lines would be necessary to elucidate the specific effects of this compound on cellular signaling.

Computational Chemistry and Molecular Modeling for Predictive Understanding

Computational approaches, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between small molecules and their biological targets at an atomic level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. qeios.comijmrhs.com It is widely used in drug design to predict the binding mode and affinity of a small molecule to a protein target. For BACE1, docking studies have been instrumental in identifying key interactions between inhibitors and active site residues, such as the catalytic aspartates. nih.govqeios.comijfmr.com These studies help in the rational design of more potent and selective inhibitors. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. youtube.comnih.govmdpi.comfrontiersin.org MD simulations can reveal the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the binding process. nih.gov For enzymes like Tdp1, molecular modeling has been used to predict how inhibitors bind within the catalytic pocket. mdpi.com These computational methods are invaluable for gaining mechanistic insights that can guide the synthesis and biological evaluation of new aminochroman derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For chroman derivatives, including analogs of this compound, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. These studies provide predictive models that can forecast the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.

The general workflow of a QSAR study for chroman-based compounds involves the following steps:

Data Set Selection: A series of chroman analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For chroman scaffolds, QSAR studies have often highlighted the importance of specific substitutions on the aromatic ring and the stereochemistry of the heterocyclic ring in influencing activity. For instance, the nature and position of substituents on the benzene (B151609) ring can significantly impact properties like lipophilicity and electronic distribution, which in turn affect target binding and pharmacokinetic profiles.

Table 1: Key Molecular Descriptors in QSAR Models of Chroman Derivatives

| Descriptor Type | Example Descriptor | Significance in Chroman Analogs |

| Electronic | Dipole Moment | Influences electrostatic interactions with the target protein. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of substituents, affecting binding pocket fit. |

| Hydrophobic | LogP | Governs the compound's partitioning between aqueous and lipid phases, impacting cell permeability and target engagement. |

| Topological | Wiener Index | Describes molecular branching, which can influence the overall shape and flexibility of the molecule. |

By analyzing the coefficients of the descriptors in the QSAR equation, medicinal chemists can gain insights into the structural modifications that are likely to enhance the desired biological activity of this compound analogs.

In Silico Screening and Virtual Ligand Design Based on Chroman Scaffolds

In silico screening, or virtual screening, is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. When a three-dimensional structure of the target is available, structure-based virtual screening (SBVS) methods like molecular docking are employed. In the absence of a target structure, ligand-based virtual screening (LBVS) methods, which rely on the knowledge of other active molecules, are utilized.

Structure-Based Virtual Screening (SBVS):

For chroman-based compounds, if the biological target is known and its crystal structure has been determined, molecular docking can be a highly effective tool. The process involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. The 3D structure of this compound and its analogs are also generated and optimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, and the compounds are ranked based on their predicted binding scores.

Docking studies can reveal crucial information about the binding mode of chroman derivatives, including the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. This information is invaluable for designing new analogs with improved binding affinity and selectivity.

Ligand-Based Virtual Screening (LBVS):

When the structure of the biological target is unknown, LBVS approaches can be used to identify new active compounds based on the principle that structurally similar molecules are likely to have similar biological activities. For the chroman scaffold, this can involve:

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. By aligning a set of known active chroman derivatives, a common pharmacophore hypothesis can be generated and used to screen large compound databases for molecules that match the model.

Shape-Based Screening: This method uses the 3D shape of a known active chroman compound as a template to search for molecules with a similar shape.

Virtual Ligand Design:

The insights gained from QSAR and virtual screening can be integrated into the rational design of novel ligands based on the chroman scaffold. This process, often referred to as de novo design, can involve fragment-based approaches where small molecular fragments are computationally linked together within the target's binding site to create a novel molecule. For this compound, this could involve computationally exploring different substitutions on the amino and hydroxyl groups, as well as modifications to the chroman ring system itself, to optimize interactions with a putative target.

Table 2: Comparison of In Silico Screening Methods for Chroman Scaffolds

| Method | Requirement | Principle | Application in Chroman Ligand Discovery |

| Molecular Docking (SBVS) | 3D structure of the target protein | Predicts the binding mode and affinity of a ligand within a target's binding site. | Identification of novel chroman-based inhibitors by screening large compound libraries against a known target. |

| Pharmacophore Modeling (LBVS) | A set of known active ligands | Identifies the common 3D arrangement of essential chemical features for biological activity. | Discovery of diverse chroman-containing molecules with potential activity from databases, even without a known target structure. |

| Shape-Based Screening (LBVS) | 3D structure of a known active ligand | Searches for molecules with a similar 3D shape to a known active compound. | Finding novel scaffolds that mimic the shape of a biologically active chroman derivative. |

Future Research Directions and Unexplored Avenues for 3s,4s 4 Aminochroman 3 Ol

Development of Novel and More Efficient Stereoselective Synthetic Routes with Enhanced Atom Economy

Current synthetic strategies for producing chiral aminochromanols often rely on methods that can be improved in terms of efficiency and environmental impact. Future research should prioritize the development of novel stereoselective routes to (3S,4S)-4-Aminochroman-3-OL that adhere to the principles of green chemistry, with a particular emphasis on maximizing atom economy.

Promising areas of investigation include:

Catalytic Deracemization: Instead of classical kinetic resolution which has a maximum theoretical yield of 50%, research into catalytic deracemization processes could provide a more atom-economical route to the desired enantiomer from a racemic mixture. This could involve the use of chiral catalysts that selectively convert the unwanted (3R,4R)-enantiomer into the desired (3S,4S)-form.

Asymmetric Transfer Hydrogenation: The development of highly efficient and selective catalysts for the asymmetric transfer hydrogenation of precursor ketones could provide a direct and atom-economical route to this compound. rsc.org Research could focus on novel ruthenium, rhodium, or iridium catalysts paired with chiral ligands to achieve high enantioselectivity. nih.gov

Enzymatic Cascades: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered enzyme cascades could be designed to convert simple achiral starting materials into this compound in a one-pot process, minimizing waste and improving efficiency. noelresearchgroup.comresearchgate.netiastate.edu

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Deracemization | 100% theoretical yield, high atom economy | Development of selective catalysts, understanding of racemization and stereoinversion mechanisms |

| Asymmetric Transfer Hydrogenation | High efficiency, operational simplicity | Design of novel chiral ligands, optimization of reaction conditions |

| Enzymatic Cascades | High stereoselectivity, mild reaction conditions, environmentally benign | Enzyme engineering and evolution, process optimization for multi-enzyme systems |

Exploration of Diverse Functionalizations and Derivatizations for Expanding Chemical Space

The this compound scaffold possesses two key functional groups—an amino and a hydroxyl group—that are ripe for chemical modification. A systematic exploration of the derivatization of these groups will significantly expand the chemical space accessible from this core structure, leading to libraries of novel compounds with potentially diverse biological activities.

Future research in this area should focus on:

Diversity-Oriented Synthesis (DOS): Employing DOS strategies will enable the creation of a wide array of structurally diverse molecules based on the chroman scaffold. polimi.itresearchgate.net This can be achieved by reacting the amino and hydroxyl groups with a variety of building blocks to introduce different appendages and stereochemistries.

Selective Functionalization: Developing methodologies for the selective functionalization of either the amino or the hydroxyl group is crucial. This would allow for the controlled synthesis of specific derivatives and the introduction of different functionalities at each position.

Scaffold Modification: Beyond derivatization of the existing functional groups, future work could explore modifications of the chroman ring system itself, such as the introduction of substituents on the aromatic ring, to further diversify the resulting compound library.

Advanced Computational Studies for Predictive Modeling of Bioactivity and Selectivity

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of bioactive molecules. Applying these methods to this compound and its derivatives can provide valuable insights into their properties and guide synthetic efforts.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for a library of this compound derivatives can help to identify the key structural features that contribute to a specific biological activity. This can guide the design of more potent and selective compounds.

Molecular Docking: Docking studies can be used to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. This can help to elucidate their mechanism of action and identify potential new therapeutic applications.

Predictive Modeling of Stereoselectivity: Machine learning and other computational methods can be employed to predict the stereochemical outcome of synthetic reactions leading to different stereoisomers of 4-aminochroman-3-ol. This can aid in the design of more efficient and selective synthetic routes.

Potential Applications of this compound and its Derivatives in Materials Science or Catalyst Design

The unique structural and chiral properties of this compound suggest that it and its derivatives could have applications beyond the realm of medicinal chemistry. Future research should explore their potential in materials science and as catalysts or ligands in asymmetric synthesis.

Unexplored avenues in this domain include:

Chiral Ligands in Asymmetric Catalysis: The vicinal amino alcohol motif is a common feature in chiral ligands used for asymmetric catalysis. nih.gov this compound and its derivatives could be investigated as novel ligands for a variety of metal-catalyzed asymmetric reactions, such as reductions, additions, and cross-coupling reactions.

Organocatalysis: Chiral amino alcohols themselves can act as organocatalysts for various asymmetric transformations. The potential of this compound and its derivatives to catalyze reactions such as aldol (B89426) and Michael additions should be explored.

Functional Materials: The rigid chroman scaffold could be incorporated into polymers or other materials to impart specific properties. For example, derivatives of this compound could be used to create chiral stationary phases for chromatography or as components of stimuli-responsive materials.

| Application Area | Potential Role of this compound | Research Focus |

| Asymmetric Catalysis | Chiral ligand for metal catalysts | Synthesis of derivatives and screening in various asymmetric reactions |

| Organocatalysis | Chiral catalyst for C-C bond formation | Evaluation of catalytic activity and stereoselectivity in model reactions |

| Materials Science | Chiral building block for functional polymers | Incorporation into polymer backbones and characterization of material properties |

Integration with Emerging Synthetic Technologies, such as Flow Chemistry and Photocatalysis

The adoption of modern synthetic technologies can offer significant advantages in terms of efficiency, safety, and scalability. The integration of flow chemistry and photocatalysis into the synthesis and functionalization of this compound represents a promising frontier for future research.

Key opportunities include:

Continuous Flow Synthesis: Translating the synthesis of this compound to a continuous flow process could lead to improved reaction control, higher yields, and easier scale-up. Flow chemistry can also facilitate the safe handling of hazardous reagents and intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for forming a variety of chemical bonds. This technology could be applied to the development of novel synthetic routes to the aminochromanol scaffold or for its late-stage functionalization, allowing for the introduction of new chemical moieties under gentle conditions.

Photocatalytic Deracemization: Combining photocatalysis with chiral catalysts could enable the deracemization of racemic mixtures of 4-aminochroman-3-ol, providing a highly efficient and atom-economical route to the enantiopure (3S,4S)-isomer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S,4S)-4-Aminochroman-3-OL, and how do stereochemical outcomes vary with different methodologies?

- Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of ketone intermediates using chiral catalysts like BINAP-Ru complexes can yield the desired (3S,4S) configuration . Key steps include protecting group strategies for the amine and hydroxyl moieties to prevent racemization. Analytical techniques such as chiral HPLC or polarimetry are critical for verifying stereochemical purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Combine spectroscopic methods:

- NMR : Compare , , and 2D (COSY, HSQC) spectra with reference data (e.g., PubChem entries for analogous aminochroman derivatives) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and isotopic patterns.

- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis .

Q. What solvent systems and chromatographic techniques are optimal for purifying this compound?

- Answer : Use polar aprotic solvents (e.g., DMF or acetonitrile) for solubility. Reverse-phase HPLC with C18 columns and gradients of water/acetonitrile (0.1% TFA) achieves baseline separation of diastereomers. Ion-exchange chromatography may aid in removing residual amines .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically addressed?

- Answer : Conduct meta-analysis with strict inclusion criteria:

- Data Normalization : Adjust for assay variability (e.g., cell line differences, IC50 measurement protocols).

- Contradiction Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify outliers or systematic biases .

- Reproducibility Testing : Replicate key experiments under standardized conditions, including controls for enantiomeric impurities .

Q. What strategies optimize enantiomeric purity during large-scale synthesis without compromising yield?

- Answer :

- Dynamic Kinetic Resolution : Use enzymes or transition-metal catalysts to racemize undesired enantiomers in situ.

- Process Analytical Technology (PAT) : In-line monitoring via FTIR or Raman spectroscopy to detect early-stage stereochemical drift .

- Case Study : A 2021 study achieved >99% ee using immobilized lipase B from Candida antarctica in a continuous-flow reactor .

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s mechanism of action?

- Answer :

- DFT Calculations : Predict stable conformers and electronic properties (e.g., amine pKa, hydrogen-bonding motifs) to guide drug design.

- Docking Studies : Map interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Validate with mutagenesis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.